1,2,3,5-Tetrachloro-4-methylbenzene
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Overview
Description
1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Mode of Action
Based on its structural similarity to other chlorinated aromatic compounds, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,5-Tetrachloro-4-methylbenzene . For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its lipophilic nature may cause it to bioaccumulate in fatty tissues, potentially leading to long-term health effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated toluene derivatives.
Substitution: Various substituted chlorinated aromatic compounds.
Scientific Research Applications
1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential effects on biological systems and its role in environmental chemistry.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloro-5-methylbenzene
- 2,3,4,6-Tetrachlorotoluene
- 1,2,4,5-Tetrachlorobenzene
Uniqueness
1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGNCIPRITNBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870790 |
Source
|
Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-40-1 |
Source
|
Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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